This compound is primarily sourced from chemical databases such as PubChem and BenchChem, which provide comprehensive details regarding its structure and properties. Its classification includes:
The synthesis of N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step reactions that integrate various organic synthesis techniques.
Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity at each step.
The molecular structure of N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is characterized by:
The InChI key for this compound is ICIFHXLGYMCLCP-UHFFFAOYSA-N
, and it can be represented in SMILES notation as CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4
.
This compound may participate in various chemical reactions typical for compounds with amide and sulfanyl functionalities:
N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-y]}sulfanyl)acetamide has several scientific applications:
This comprehensive analysis highlights the significance of N-[ (4-chlorophenyl)methyl]-2-{1-(ethyl)-6-[ (furan)-methyl]-3-methyl-(7)-oxo-(1H)-(6H)(7H)-pyrazolo(4)(3)-pyrimidin-(5)-yl}sulfanyl-acetamide in various fields of research and development. Further studies would be beneficial to fully elucidate its pharmacological potential and mechanisms of action.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2